molecular formula C20H20N4O4 B2583540 N3-D-Orn(Fmoc)-OH CAS No. 1994300-41-2

N3-D-Orn(Fmoc)-OH

Cat. No.: B2583540
CAS No.: 1994300-41-2
M. Wt: 380.404
InChI Key: QRVOUGLKGXMFRG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-D-Orn(Fmoc)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the ornithine molecule. The Fmoc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Scientific Research Applications

N3-D-Orn(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of ornithine residues into peptide chains.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It is employed in studies investigating the role of ornithine in biological processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-D-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This can be achieved through the following steps:

    Protection of the Amino Group: The amino group of ornithine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N3-D-Orn(Fmoc)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group of ornithine.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC or HOBt in DMF or DCM.

Major Products Formed

    Deprotection: Free amino group of ornithine.

    Coupling: Peptide chains with N3-D-Orn incorporated.

Mechanism of Action

The mechanism of action of N3-D-Orn(Fmoc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of ornithine during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the incorporation of ornithine into peptide chains.

Comparison with Similar Compounds

N3-D-Orn(Fmoc)-OH can be compared with other Fmoc-protected amino acids, such as:

    N3-D-Lys(Fmoc)-OH: Similar to this compound, but with a lysine residue instead of ornithine.

    N3-D-Arg(Fmoc)-OH: Contains an arginine residue, offering different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of the ornithine residue, which has distinct chemical properties and biological roles compared to other amino acids. This uniqueness makes it valuable in specific peptide synthesis and biological studies.

Properties

IUPAC Name

(2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVOUGLKGXMFRG-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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